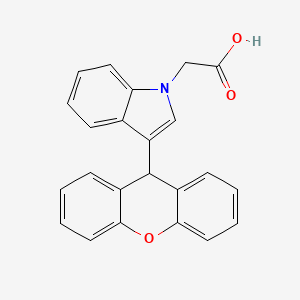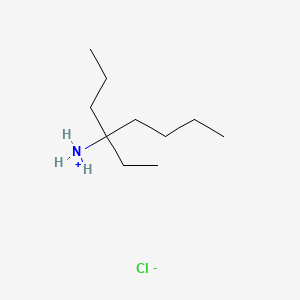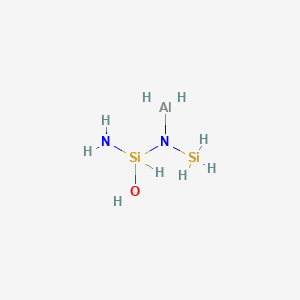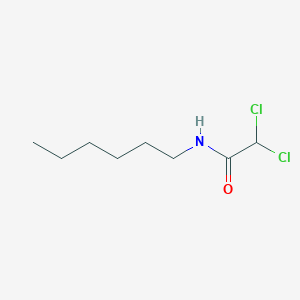
2,2-Dichloro-N-hexylethanimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2,2-dichloro-N-hexyl- is an organic compound with the molecular formula C8H15Cl2NO It is a derivative of acetamide, where two chlorine atoms are substituted at the 2,2 positions and an N-hexyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-N-hexyl- typically involves the reaction of 2,2-dichloroacetamide with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,2-Dichloroacetamide} + \text{Hexylamine} \rightarrow \text{Acetamide,2,2-dichloro-N-hexyl-} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide,2,2-dichloro-N-hexyl- involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,2,2-dichloro-N-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of N-hexyl derivatives with different functional groups.
Reduction: Formation of N-hexylamine.
Oxidation: Formation of N-hexylcarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Acetamide,2,2-dichloro-N-hexyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide,2,2-dichloro-N-hexyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include disruption of cellular processes and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloroacetamide: Lacks the N-hexyl group, making it less hydrophobic.
N-Hexylacetamide: Lacks the dichloro substitution, resulting in different reactivity.
2,2-Dichloro-N-methylacetamide: Contains a methyl group instead of a hexyl group, affecting its solubility and biological activity.
Uniqueness
Acetamide,2,2-dichloro-N-hexyl- is unique due to the presence of both dichloro and N-hexyl groups, which confer distinct chemical and biological properties. Its hydrophobic nature and reactivity make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5326-95-4 |
|---|---|
Molekularformel |
C8H15Cl2NO |
Molekulargewicht |
212.11 g/mol |
IUPAC-Name |
2,2-dichloro-N-hexylacetamide |
InChI |
InChI=1S/C8H15Cl2NO/c1-2-3-4-5-6-11-8(12)7(9)10/h7H,2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
JUDJZVOOJNLQHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
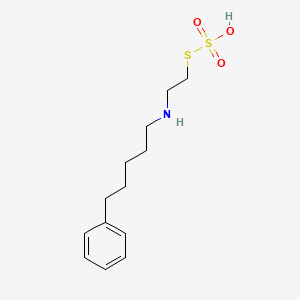
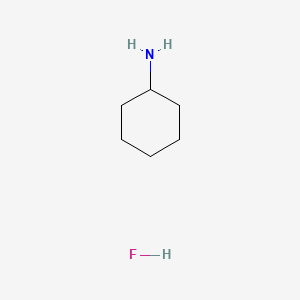
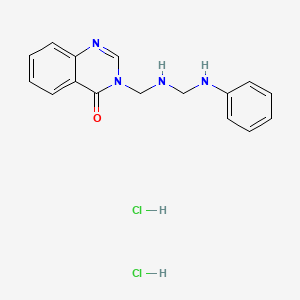
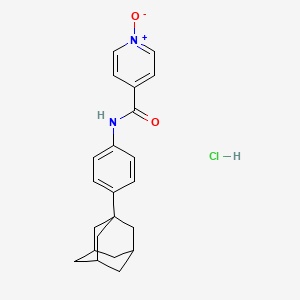
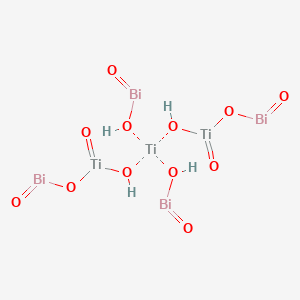
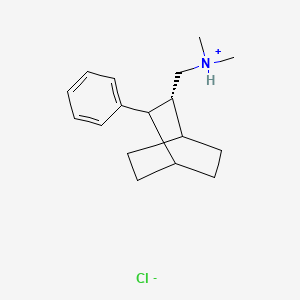

![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
